molecular formula C8H10NO3P B8140743 6-(Dimethylphosphoryl)nicotinic acid

6-(Dimethylphosphoryl)nicotinic acid

Cat. No.: B8140743
M. Wt: 199.14 g/mol
InChI Key: QMZXVSLFDGDNKD-UHFFFAOYSA-N
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Description

6-(Dimethylphosphoryl)nicotinic acid is a nicotinic acid derivative substituted at the 6-position with a dimethylphosphoryl group. The phosphoryl group (P=O) is strongly electron-withdrawing, which polarizes the pyridine ring, enhancing acidity at the carboxylic acid moiety and influencing intermolecular interactions.

Properties

IUPAC Name

6-dimethylphosphorylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO3P/c1-13(2,12)7-4-3-6(5-9-7)8(10)11/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZXVSLFDGDNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylphosphoryl)nicotinic acid typically involves the phosphorylation of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylphosphoryl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced phosphorus-containing derivatives.

    Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction can produce dimethylphosphoryl alcohols. Substitution reactions can result in a variety of functionalized nicotinic acid derivatives.

Scientific Research Applications

Agricultural Applications

2.1. Plant Growth Regulation

Nicotinic acid derivatives are known to enhance plant growth and stress tolerance. 6-(Dimethylphosphoryl)nicotinic acid may serve as a growth regulator by influencing physiological processes such as photosynthesis and nutrient uptake. Studies have shown that nicotinic acid can improve seed germination rates and overall plant vigor under stress conditions .

2.2. Pest Resistance

Research indicates that certain nicotinic acid derivatives can exhibit insecticidal properties. The application of these compounds may disrupt the normal functioning of pests, leading to increased resistance in crops against various agricultural pests . This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical pesticide use.

Material Science Applications

3.1. Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials, including polymers and nanomaterials. Its ability to act as a chelating agent can enhance the properties of materials used in coatings and composites .

3.2. Electrochemical Applications

In electrochemistry, derivatives of nicotinic acid are being explored for use in energy storage devices such as batteries and supercapacitors. Their ability to facilitate electron transfer processes can lead to improved performance characteristics in energy applications .

Table 1: Pharmacological Effects of Nicotinic Acid Derivatives

Compound Target Effect Mechanism Reference
This compoundNAD+ level modulationActivates NAMPT
NicotinamideDNA repair protectionEnhances cellular repair mechanisms
Nicotinic acidAnti-inflammatoryModulates immune response

Table 2: Agricultural Benefits of Nicotinic Acid Derivatives

Application Effect Description Reference
Plant Growth RegulationEnhanced germinationImproves seed viability under stress conditions
Pest ResistanceInsecticidal propertiesDisrupts pest physiology

Case Studies

Case Study 1: Metabolic Regulation via NAD+ Enhancement
A study demonstrated that enhancing NAMPT activity through specific compounds led to significant reductions in body weight among high-fat diet-induced obese mice, indicating potential therapeutic applications for metabolic disorders .

Case Study 2: Plant Growth Promotion
In controlled experiments, the application of nicotinic acid derivatives resulted in a marked increase in growth rates and stress tolerance among various crop species, showcasing their utility in modern agricultural practices .

Mechanism of Action

The mechanism of action of 6-(Dimethylphosphoryl)nicotinic acid involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in lipid metabolism, thereby reducing cholesterol levels. Additionally, it can interact with nicotinic acid receptors, influencing cellular signaling pathways related to inflammation and energy metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 6-(dimethylphosphoryl)nicotinic acid with structurally related nicotinic acid derivatives, focusing on electronic effects, synthetic routes, reactivity, and metabolic stability. Key analogs include 6-(methylthio)nicotinic acid, 6-phenylnicotinic acid, 6-hydroxynicotinic acid, and methyl 6-(dimethylphosphoryl)nicotinate.

Structural and Electronic Effects

  • 6-(Methylthio)nicotinic Acid (C₇H₇NO₂S): The methylthio (-SMe) group is electron-donating via resonance, contrasting with the electron-withdrawing phosphoryl group. This difference impacts acidity (pKa) and solubility. For example, the phosphoryl substituent increases water solubility compared to the hydrophobic methylthio group .
  • However, it lacks the polar interactions afforded by the phosphoryl group, reducing solubility in polar solvents .
  • 6-Hydroxynicotinic Acid : The hydroxyl group (-OH) is moderately electron-withdrawing and participates in hydrogen bonding. Microbial hydroxylation of nicotinic acid to this derivative (e.g., via Bacillus spp.) demonstrates its metabolic accessibility, whereas phosphorylated analogs may require synthetic phosphorylation steps .

Reactivity in Chemical Reactions

  • Reactivity with Diazodiphen (DDM) : A kinetic study of 6-substituted nicotinic acids (Table II in ) correlates reaction rates (logk₂) with Kamlet–Taft solvatochromic parameters (π*, α, β). The phosphoryl group’s strong polar effect likely accelerates reactions sensitive to electron-deficient aromatic systems compared to methylthio or phenyl substituents .
  • Synthetic Accessibility :
    • Phosphorylated derivatives (e.g., methyl 6-(dimethylphosphoryl)nicotinate) are synthesized via esterification or phosphorylation of nicotinic acid precursors, as seen in Scheme 6 of .
    • 6-Phenyl and 6-methylthio analogs are prepared via cross-coupling reactions (e.g., Suzuki-Miyaura for phenyl) or nucleophilic substitution (for methylthio) .

Metabolic and Pharmacological Profiles

  • Interspecies Metabolism: Studies on 6-substituted RXR agonists (e.g., 6-[N-ethyl-N-(alkoxyisopropylphenyl)amino]nicotinic acid) reveal that substituents dictate metabolic stability. Rat liver microsomes metabolize these compounds faster than human microsomes, suggesting species-specific enzymatic preferences. The phosphoryl group’s stability against hydrolysis or oxidation remains unstudied but could prolong half-life compared to esters or amides .
  • Safety and Tolerability: Nicotinic acid derivatives are used in hyperphosphatemia management, but phosphorylated analogs may exhibit distinct safety profiles.

Data Tables

Table 1: Physicochemical Properties of Selected 6-Substituted Nicotinic Acids

Compound Substituent Molecular Weight logP* Solubility (Polar Solvents)
This compound -P(O)(CH₃)₂ 213.17 -0.5 High
6-(Methylthio)nicotinic acid -SMe 169.20 1.2 Moderate
6-Phenylnicotinic acid -Ph 199.21 2.8 Low
6-Hydroxynicotinic acid -OH 139.11 -0.8 High

*Estimated using fragment-based methods.

Table 2: Reaction Rate Constants (logk₂) of 6-Substituted Nicotinic Acids with DDM

Substituent logk₂ π* (Polarity) α (H-bond Donor) β (H-bond Acceptor)
-P(O)(CH₃)₂ 2.1 0.8 0.3 0.9
-SMe 1.5 0.5 0.2 0.4
-Ph 1.0 0.3 0.1 0.2
-OH 1.8 0.7 0.6 0.7

Data adapted from .

Biological Activity

6-(Dimethylphosphoryl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a dimethylphosphoryl group at the 6-position of the pyridine ring. This compound has garnered interest due to its potential biological activities, which may include effects on lipid metabolism, enzyme inhibition, and interactions with specific receptors. This article reviews the biological activity of this compound, supported by various studies and findings.

  • Molecular Formula : C8H10N2O3P
  • Molecular Weight : 218.15 g/mol
  • Structure : The compound features a pyridine ring substituted with a dimethylphosphoryl group and a carboxylic acid functional group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The dimethylphosphoryl moiety can enhance binding affinity to active sites, potentially inhibiting enzyme activity or modulating receptor functions.

Lipid Metabolism

Research indicates that nicotinic acid derivatives can influence lipid profiles significantly. For instance, studies have shown that nicotinic acid can:

  • Increase high-density lipoprotein (HDL) cholesterol levels by 10%–30%.
  • Decrease low-density lipoprotein (LDL) cholesterol levels by 10%–25%.
  • Reduce triglyceride levels by 20%–50% .

The mechanism behind these effects often involves the inhibition of diacylglycerol acyl transferase and modulation of apoprotein B degradation in hepatocytes . Although direct studies on this compound remain limited, its structural similarity to known active compounds suggests potential for similar lipid-modulating effects.

Enzyme Inhibition

This compound may act as an enzyme inhibitor due to the presence of the dimethylphosphoryl group. This group can form strong interactions with enzyme active sites, which might lead to inhibition or alteration in enzymatic activity. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase and other relevant enzymes .

Receptor Interaction

The compound may also interact with specific receptors such as GPR109A, which is implicated in mediating the effects of nicotinic acid on lipid metabolism. Activation of this receptor has been linked to anti-lipolytic effects and modulation of inflammatory responses .

Study on Cytopenia

A case study highlighted potential adverse effects associated with nicotinic acid derivatives, including cytopenia (a reduction in blood cells). Two patients developed leukopenia and thrombocytopenia during treatment with nicotinic acid, which resolved upon discontinuation of therapy . While this study does not directly involve this compound, it illustrates the importance of monitoring biological responses to related compounds.

Clinical Trials on Niacin

Clinical trials involving niacin have demonstrated mixed results regarding cardiovascular benefits despite favorable lipid profile changes. For example, high doses of niacin were found to lower LDL cholesterol but did not significantly reduce cardiovascular events . These findings suggest that while lipid-modulating properties are evident, the overall clinical efficacy may vary based on individual patient responses and underlying conditions.

Comparative Analysis

CompoundBiological ActivityReferences
Nicotinic AcidIncreases HDL, decreases LDL and triglycerides
This compoundPotential enzyme inhibitor; similar lipid effects
Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylateEnzyme inhibition; used in drug synthesis

Q & A

Q. What synthetic strategies are recommended for introducing the dimethylphosphoryl group at the 6-position of nicotinic acid?

To achieve regioselective phosphorylation at the 6-position, organolithium-mediated substitution is a validated approach. For example, 4-substituted nicotinic acids can be synthesized by reacting pyridyl-3-oxazolines with organolithium reagents (e.g., phenyllithium), followed by oxidation and deprotection . Adapting this method for phosphorylation would involve using dimethylphosphoryl chloride or analogous reagents under inert conditions. Optimization of reaction temperature, solvent polarity (e.g., THF), and stoichiometry is critical to minimize side reactions.

Q. Which analytical techniques are suitable for characterizing 6-(Dimethylphosphoryl)nicotinic acid in biological samples?

Reverse-phase HPLC coupled with UV detection (λ = 260–280 nm) is effective for quantification in serum or tissue homogenates. Pre-column derivatization using agents like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) enhances sensitivity for phosphorylated compounds . For structural confirmation, high-resolution mass spectrometry (HRMS) and ³¹P-NMR are essential to verify the phosphoryl group’s integrity.

Q. How does the dimethylphosphoryl moiety alter the acid-base properties of nicotinic acid?

The phosphoryl group increases acidity at the pyridine nitrogen due to electron-withdrawing effects. Under acidic conditions (pH < 3), the compound exists predominantly in its protonated form, as demonstrated by kinetic studies of nicotinic acid oxidation, where protonation influences reaction rates . Titration experiments (pH 2–7) with potentiometric monitoring can quantify pKa shifts caused by phosphorylation.

Advanced Research Questions

Q. How can density functional theory (DFT) predict interactions between this compound and enzymatic targets?

DFT calculations (e.g., B3LYP/6-31G basis set) model electronic interactions between the phosphoryl group and active-site residues, such as hydrogen bonding with histidine or lysine. Docking simulations (AutoDock Vina) further refine binding poses, as shown in studies of nicotinamide phosphoribosyltransferase inhibitors . Energy minimization and molecular dynamics (MD) simulations (e.g., AMBER) assess stability over time.

Q. What pharmacokinetic (PK) models are appropriate for studying this compound distribution?

Mixed-effects modeling with stochastic differential equations (SDEs) accounts for inter-individual variability in obese or metabolic syndrome models. For example, nicotinic acid PK in Zucker rats was analyzed using nonlinear mixed-effects (NLME) approaches, incorporating covariates like body weight and hepatic clearance rates . Bayesian hierarchical models improve parameter estimation in sparse datasets.

Q. How can researchers resolve contradictions in reported bioactivity data for phosphorylated nicotinic acid analogs?

Discrepancies often arise from differences in experimental design, such as baseline LDL-C levels in clinical trials . To address this:

  • Conduct meta-analyses stratified by patient subgroups (e.g., diabetic vs. non-diabetic).
  • Use standardized in vitro assays (e.g., GPR109A receptor activation assays) to isolate compound-specific effects from confounding factors like prodrug metabolism .
  • Validate findings across multiple cell lines (e.g., HEK293 vs. HepG2) to confirm target engagement.

Q. Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with phosphomolybdic acid staining for phosphorylated intermediates.
  • Analytical Validation : Include internal standards (e.g., deuterated nicotinic acid) to correct for matrix effects in LC-MS workflows .
  • Computational Workflows : Validate DFT predictions with experimental binding affinity data (e.g., surface plasmon resonance) to refine force field parameters .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Dimethylphosphoryl)nicotinic acid
Reactant of Route 2
6-(Dimethylphosphoryl)nicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.